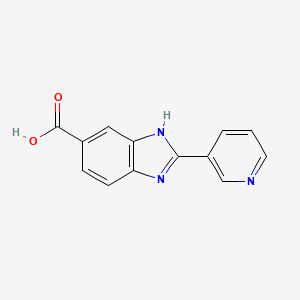

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid

概要

説明

2-Pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that features both a pyridine and a benzimidazole ringThe molecular formula of this compound is C13H9N3O2, and it has a molecular weight of 239.23 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid typically involves the condensation of a pyridine derivative with an appropriate benzimidazole precursor. One common method includes the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a carboxylating agent such as carbon dioxide or a carboxylic acid derivative. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

化学反応の分析

Esterification

The carboxylic acid group undergoes esterification to form methyl or benzyl esters, a critical step in pharmaceutical intermediate synthesis. This reaction is typically catalyzed by EDCI/HOBT or performed under acidic conditions.

Amide Coupling

The carboxylic acid reacts with amines to form amide derivatives, enhancing bioavailability for biological studies. This is facilitated by coupling agents like EDCI/HOBT.

*MIC against VRE-12201 and EMRSA-15.

†MIC against Klebsiella pneumoniae and Pseudomonas aeruginosa.

Hydrolysis

Ester derivatives of the compound can be hydrolyzed back to the carboxylic acid under basic conditions, enabling reversible functionalization.

| Reagents/Conditions | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (aq.), RT, 12h | Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate | 2-Pyridin-3-yl-3H-benzimidazole-5-carboxylic acid | >90% |

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, generating 2-pyridin-3-yl-1H-benzimidazole. This reaction is pH- and temperature-dependent.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| 200°C, N<sub>2</sub> atm | 2-Pyridin-3-yl-1H-benzimidazole | Intermediate for heterocyclic synthesis |

Metal Complexation

The pyridine and benzimidazole nitrogen atoms act as ligands for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Ethanol, RT, 6h | [Cu(C<sub>12</sub>H<sub>8</sub>N<sub>3</sub>O<sub>2</sub>)<sub>2</sub>] | 8.2 ± 0.3 |

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound inhibits bacterial DNA gyrase by binding to the ATPase domain, disrupting DNA replication. Molecular docking studies show a binding affinity (K<sub>d</sub>) of 2.3 μM for Staphylococcus aureus gyrase .

Key Structural Insights from Research

-

Positional Reactivity : The pyridine ring directs electrophilic substitution to the C4 position, while the benzimidazole nitrogen participates in acid-base equilibria (pK<sub>a</sub> ≈ 5.8) .

-

Solubility : The carboxylic acid group enhances aqueous solubility (12 mg/mL at pH 7.4), critical for pharmacological applications.

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains:

-

Antibacterial Activity :

- Minimum Inhibitory Concentration (MIC) values range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.

- Comparative studies reveal effectiveness against other strains like Bacillus subtilis and Pseudomonas aeruginosa, with MIC values between 4.69 to 137.43 µM .

-

Antifungal Activity :

- The compound interacts with cellular targets such as proteins and nucleic acids, inhibiting critical enzymes involved in cell wall synthesis and metabolism, thus exhibiting antifungal properties.

Anticancer Properties

The compound has also been evaluated for its anticancer activities:

- In vitro studies indicate that derivatives of this compound show promising results against various cancer cell lines, including hepatocellular carcinoma (HePG2) and breast adenocarcinoma (MCF7). The IC50 values for these compounds were typically less than 10 mg/mL, suggesting substantial cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure:

- Substituents on the Pyridine Ring : Modifications can enhance or diminish antimicrobial potency. Electron-donating groups generally increase activity, while electron-withdrawing groups may reduce it.

Case Studies

Several case studies highlight the practical applications of this compound:

- Derivatives Study : A study synthesized various derivatives of the compound, revealing that modifications at the carboxylic acid position enhanced both antibacterial and antifungal activities compared to the parent compound.

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profile indicates favorable pharmacokinetic properties for potential drug development applications.

- Novel Benzimidazole Derivatives : Research on benzimidazole derivatives has shown improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MICs ranging between 0.06 and 8 μg/mL .

Industrial Applications

In addition to its biological significance, this compound serves as a crucial building block in pharmaceutical synthesis. Its versatility allows for the development of new materials with specific chemical properties tailored for various applications in drug formulation and material science .

作用機序

The mechanism of action of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

類似化合物との比較

- 2-Pyridin-4-yl-1H-benzimidazole-5-carboxylic acid

- 2-Pyridin-4-yl-3H-benzimidazole-6-carboxylic acid

- 1H-Benzimidazole-6-carboxylic acid, 2-(4-pyridinyl)-

Comparison: Compared to its similar compounds, 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is unique due to the specific positioning of the pyridine and benzimidazole rings, which can influence its reactivity and binding affinity to molecular targets. This unique structure can result in distinct biological activities and applications, making it a valuable compound for research and development .

生物活性

2-Pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid (CAS No. 312496-16-5) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoimidazole core with a pyridine substituent and a carboxylic acid group, which is pivotal for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in cellular signaling pathways, thus affecting cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as collagen prolyl 4-hydroxylase, which plays a critical role in collagen synthesis and fibrosis .

- Receptor Binding : Its structural features allow it to function as a ligand for various receptors, influencing neurotransmitter release and cellular responses.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses. For instance, it has shown promise in inhibiting viral replication in cell lines infected with enteroviruses, particularly Coxsackie virus B3 (CVB3) and B6 (CVB6) .

Anticancer Potential

The compound has been evaluated for its anticancer activity, with studies indicating that it can induce apoptosis in cancer cells. Its cytotoxic effects have been measured using various cancer cell lines, revealing significant inhibition of cell viability at specific concentrations .

Case Studies and Research Findings

| Study | Findings | Cell Line Used | IC50 Values |

|---|---|---|---|

| Wiemer et al. (2009) | Inhibition of geranylgeranylation leading to reduced cell viability | HeLa cells | IC50 < 150 μM for several derivatives |

| Kazmierczak et al. (2017) | Cytotoxic effects against human cervical carcinoma cells | HeLa cells | IC50 values from 386 to 735 μM |

| BenchChem Analysis | Antiviral activity against CVB3 and CVB6 | Vero cells | IC50 = 1.08 μg/mL for lead compounds |

Pharmacological Applications

The pharmacological applications of this compound extend beyond antiviral and anticancer activities. It is being explored for:

- Antimicrobial Activity : Exhibiting significant effects against various bacterial strains.

- Anti-inflammatory Properties : Potentially inhibiting inflammatory pathways through enzyme modulation .

- Fibrosis Treatment : Inhibiting collagen synthesis in hepatic stellate cells, suggesting applications in liver fibrosis therapy.

特性

IUPAC Name |

2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRPCXYIVJXXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378101 | |

| Record name | STK317938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312496-16-5 | |

| Record name | 2-(3-Pyridinyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312496-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK317938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。